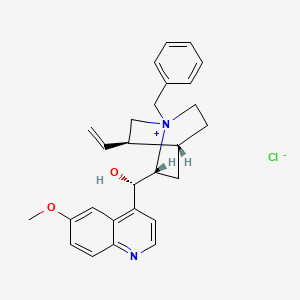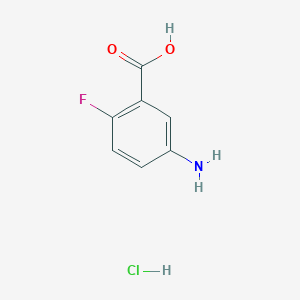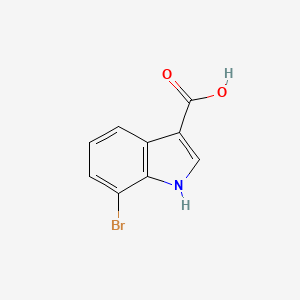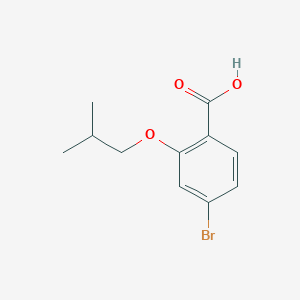
Ac-Gly-Ala-Lys(Ac)-AMC
Übersicht
Beschreibung
Ac-Gly-Ala-Lys(Ac)-AMC is a synthetic peptide substrate used primarily in biochemical assays. This compound is composed of a sequence of amino acids: acetylated glycine, alanine, and lysine, with an acetyl group attached to the lysine residue, and a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminus. The acetylation of lysine and the presence of the AMC group make this compound useful in various enzymatic studies, particularly those involving histone deacetylases (HDACs).
Wissenschaftliche Forschungsanwendungen
Ac-Gly-Ala-Lys(Ac)-AMC is widely used in scientific research, particularly in the following fields:
Biochemistry: Used as a substrate to study the activity of histone deacetylases and other proteases.
Molecular Biology: Employed in assays to investigate protein-protein interactions and post-translational modifications.
Medicine: Utilized in drug discovery and development, particularly in screening for HDAC inhibitors.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
Target of Action
The primary target of Ac-Gly-Ala-Lys(Ac)-AMC is Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene expression.
Mode of Action
This compound acts as a fluorogenic substrate for HDACs . When this compound interacts with its target HDACs, it undergoes deacetylation, which results in a change in fluorescence. This change can be measured and used to quantify the activity of HDACs .
Biochemical Pathways
The action of this compound primarily affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By acting as a substrate for HDACs, this compound can influence the balance of acetylation and deacetylation, thereby affecting gene expression and cellular functions.
Result of Action
The interaction of this compound with HDACs and the subsequent change in fluorescence provides a measure of HDAC activity . This can be used in research settings to study the role of HDACs in various biological processes and diseases, including cancer, neurological diseases, and immune disorders.
Biochemische Analyse
Biochemical Properties
Ac-Gly-Ala-Lys(Ac)-AMC plays a crucial role in biochemical reactions as a substrate for various enzymes. It is particularly used to study the activity of histone deacetylases (HDACs) and other acetyltransferases. These enzymes interact with the acetylated lysine residue, leading to the removal or addition of acetyl groups. The interaction between this compound and these enzymes is essential for understanding the regulation of gene expression and protein function. The fluorescent AMC tag allows researchers to monitor these interactions in real-time using fluorescence-based assays .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for enzymes involved in acetylation and deacetylation. These processes are critical for regulating gene expression, cell signaling pathways, and cellular metabolism. The acetylation status of lysine residues on histones and other proteins can affect chromatin structure and gene transcription. By using this compound, researchers can study how changes in acetylation impact cellular functions and identify potential therapeutic targets for diseases related to dysregulated acetylation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes that modify acetyl groups on lysine residues. When this compound is used as a substrate, HDACs remove the acetyl group from the lysine residue, resulting in the release of the fluorescent AMC moiety. This reaction can be quantified by measuring the increase in fluorescence, providing insights into the enzyme’s activity. Conversely, acetyltransferases can add acetyl groups to the lysine residue, affecting the peptide’s properties and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under controlled conditions, but prolonged exposure to light or extreme temperatures can lead to degradation of the fluorescent AMC tag. Researchers must carefully monitor these conditions to ensure accurate and reliable results. Long-term studies using this compound have shown that it can provide consistent data on enzyme activity and cellular responses when properly stored and handled .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At lower doses, the compound is typically well-tolerated and can provide valuable information on enzyme activity and cellular processes. At higher doses, there may be threshold effects or potential toxicity. Researchers must carefully optimize the dosage to balance efficacy and safety, ensuring that the observed effects are due to the intended biochemical interactions rather than adverse reactions .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein acetylation and deacetylation. The compound interacts with enzymes such as HDACs and acetyltransferases, which play key roles in regulating protein function and gene expression. These interactions can affect metabolic flux and the levels of various metabolites within cells. By studying these pathways, researchers can gain insights into the broader implications of acetylation in cellular metabolism and identify potential therapeutic targets .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for interpreting experimental results and optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. By studying its localization, researchers can better understand how this compound interacts with various biomolecules and influences cellular processes. This information is crucial for designing experiments and interpreting data related to enzyme activity and protein function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Ala-Lys(Ac)-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (glycine) is attached to the resin.
Coupling: Subsequent amino acids (alanine and lysine) are coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Acetylation: The lysine residue is acetylated using acetic anhydride.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Gly-Ala-Lys(Ac)-AMC can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing the AMC moiety.
Deacetylation: Histone deacetylases can remove the acetyl group from the lysine residue.
Fluorescence: Upon cleavage of the AMC group, the compound exhibits fluorescence, which can be measured to study enzymatic activity.
Common Reagents and Conditions
Proteases: Enzymes like trypsin can hydrolyze the peptide bond.
Histone Deacetylases: Enzymes that remove acetyl groups from lysine residues.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain pH during reactions.
Major Products Formed
7-Amino-4-methylcoumarin (AMC): Released upon hydrolysis, this product is fluorescent and can be detected using a fluorometer.
Deacetylated Peptide: Formed when the acetyl group is removed by histone deacetylases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Gly-Ala-Lys-Lys-Ala-Gly-OH: Another peptide substrate used in enzymatic assays.
Ac-Gln-Gly-Ala-Asp-Asp-Glu-Asp-Asp-Ala-Gly-OH: A peptide with a different sequence used for similar purposes.
Ac-Gln-Ala-Asp-Gly-Cys-Ala-Gly-Pro-Ala-Gly: A peptide containing cysteine, used in various biochemical studies.
Uniqueness
Ac-Gly-Ala-Lys(Ac)-AMC is unique due to its specific sequence and the presence of both an acetylated lysine residue and an AMC moiety. This combination makes it particularly useful for studying histone deacetylase activity and other enzymatic processes involving acetylation and deacetylation.
Eigenschaften
IUPAC Name |
(2S)-6-acetamido-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZARDVMMDJRT-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)









![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)


